4-(1,2,3-Thiadiazol-4-yl)benzamide
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
4-(1,2,3-Thiadiazol-4-yl)benzamide is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are carbonic anhydrases , which are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in various biological processes, including pH regulation and CO2 transport .
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular environment that can have a detrimental effect on cancer cells . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in the reversible hydration of carbon dioxide, a process that is crucial for maintaining pH balance and facilitating CO2 transport . By inhibiting these enzymes, the compound disrupts these processes, potentially leading to an environment that is unfavorable for the growth and proliferation of cancer cells .
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to a decrease in the growth and proliferation of cancer cells . In studies, some derivatives of the compound have shown cytotoxic activity against cancer cell lines . For example, one study found that a derivative of the compound showed higher efficacy than the standard acetazolamide, with an IC50 value of 0.03±0.01 µM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of carbonic anhydrases and, consequently, the efficacy of the compound Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, could potentially interact with the compound and alter its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzamide typically involves the reaction of 4-aminobenzamide with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, continuous flow reactors are used to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted benzamides and thiadiazoles.
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
Benzothiazole: Contains a sulfur and nitrogen heterocycle but differs in its chemical structure and properties.
Benzoxazole: Similar to benzothiazole but contains an oxygen atom instead of sulfur.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(thiadiazol-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVNUEROKSNSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372308 | |
Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731671 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175205-53-5 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,2,3-thiadiazol-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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